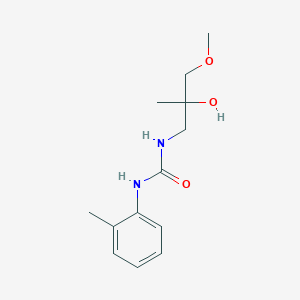
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Osmolyte Behavior in Marine Organisms
Osmolyte Accumulation
Marine cartilaginous fishes and the coelacanth accumulate a combination of urea and methylamines as osmolytes, acting as both a denaturant and a stabilizer. This unique mixture helps in maintaining cell volume and protein stability under environmental water stress (Lin & Timasheff, 1994).
Interactions with DNA
DNA Binding
Schiff bases containing urea derivatives exhibit significant binding to DNA, affecting its structure and potentially influencing gene expression or mutation rates. This interaction is crucial for understanding the molecular mechanisms of gene regulation and the potential development of therapeutic agents (Ajloo et al., 2015).
Chemical Stability and Reactivity
Hydrolysis and Photodegradation
The stability and reactivity of substituted ureas in aqueous solutions under various conditions, including pH and light exposure, are of interest in environmental chemistry and pollutant degradation studies. These properties are crucial for assessing the environmental impact of urea-based compounds (Gatidou & Iatrou, 2011).
Synthetic Chemistry Applications
Neutral Condition Reactions
Hindered ureas demonstrate unique reactivity, allowing for efficient substitution reactions with various nucleophiles under neutral conditions. This property is valuable for synthetic chemistry, particularly in the preparation of amine derivatives and the development of new synthetic pathways (Hutchby et al., 2009).
Metabolic Transformations
Drug Metabolism
Understanding the metabolic fate of urea derivatives, including hydroxylation and methylation, is vital in drug development and toxicology. These processes influence drug efficacy, safety, and elimination from the body (Tatsumi et al., 1967).
Propiedades
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-6-4-5-7-11(10)15-12(16)14-8-13(2,17)9-18-3/h4-7,17H,8-9H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOJEXBPXMXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

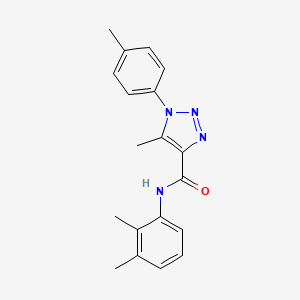
![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

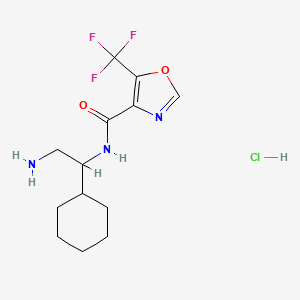
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)


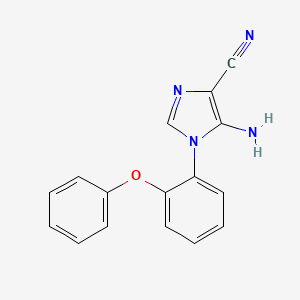
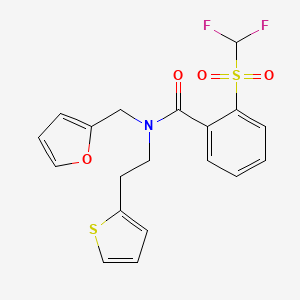
![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
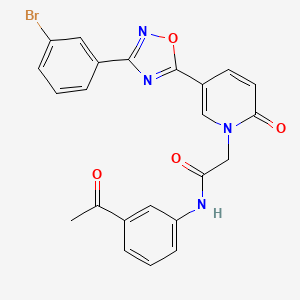
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)
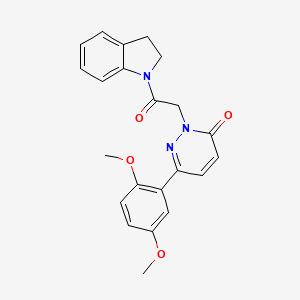
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)